2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a (4-chlorophenyl)sulfanyl group at the 2-position and a 2-phenylethyl moiety attached to the nitrogen atom.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNIDQWZTZXIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the amide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Sulfanyl vs.
- Comparatively, 2-methylphenyl () or 2,4-dimethylphenyl () groups introduce steric hindrance, possibly affecting binding pocket interactions .
- Alkyl Chain Modifications :
Replacing the 2-phenylethyl group with shorter chains (e.g., ethyl in ) reduces lipophilicity, which may alter pharmacokinetic profiles such as absorption and half-life .
Pharmacological and Industrial Implications
- Medicinal Chemistry :
Piperidine-containing analogs like 3-methylfentanyl () highlight the importance of nitrogen heterocycles in opioid receptor binding. The target compound’s phenylethyl group may mimic such moieties, suggesting possible CNS activity, though direct evidence is lacking . - Material Science : Sulfamoyl and sulfonyl derivatives () are often utilized in drug design for their solubility and stability, making them preferable for formulations requiring high bioavailability .
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of investigation for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H18ClNOS
- Molecular Weight : 319.85 g/mol
- CAS Number : [Not specified in the search results]
The compound features a chlorophenyl group and a sulfanyl moiety, which are significant for its biological interactions. The presence of the propanamide group contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. It is hypothesized that it modulates receptor activity, leading to various physiological effects. For instance, compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurochemical pathways and metabolic processes, respectively .
Biological Activity Overview
Research has indicated that derivatives of sulfamoyl compounds exhibit a range of biological activities:
- Antibacterial Activity : Compounds similar to this one have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.
- Enzyme Inhibition : Inhibition of AChE and urease has been documented, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Properties : Some studies have reported anticancer activities associated with related compounds, highlighting their potential in cancer therapy .
- Anti-inflammatory Effects : Compounds bearing similar functional groups have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
- Antibacterial Studies : A study evaluating the antibacterial efficacy of sulfamoyl derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
- Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives of this compound could effectively inhibit AChE with IC50 values comparable to established inhibitors, suggesting a mechanism for neuroprotective effects .
- Anticancer Activity : A series of propanamide derivatives were synthesized and tested for anticancer activity against various cell lines. Some showed low IC50 values, indicating strong cytotoxic effects against cancer cells .
Data Summary Table
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